4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of difluoro, formamido, and phenylethoxy groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The difluoro and phenylethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
Scientific Research Applications
4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide include other benzamide derivatives with different substituents, such as:
- 4,5-Difluoro-2-formamido-N-[3-(2-methoxyethoxy)phenyl]benzamide
- 4,5-Difluoro-2-formamido-N-[3-(2-ethoxyethoxy)phenyl]benzamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
648922-50-3 |
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Molecular Formula |
C22H18F2N2O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4,5-difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H18F2N2O3/c23-19-12-18(21(25-14-27)13-20(19)24)22(28)26-16-7-4-8-17(11-16)29-10-9-15-5-2-1-3-6-15/h1-8,11-14H,9-10H2,(H,25,27)(H,26,28) |
InChI Key |
FWWRMTAVJBSEQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3NC=O)F)F |
Origin of Product |
United States |
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